molecular formula C20H23ClN4O5S2 B2980492 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide CAS No. 851979-39-0

4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2980492
CAS No.: 851979-39-0
M. Wt: 499
InChI Key: HBAIJNXKLYIBJL-UHFFFAOYSA-N
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Description

The compound 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a multifunctional molecule featuring:

  • A 4-chlorobenzo[d]thiazole core, known for its role in medicinal chemistry due to bioactivity in antimicrobial and anticancer agents.
  • A hydrazinecarbonyl linker connecting the benzothiazole to a benzenesulfonamide group, which may influence conformational flexibility and binding interactions.
  • N,N-bis(2-methoxyethyl) substituents on the sulfonamide group, likely enhancing solubility and modulating pharmacokinetic properties.

Properties

IUPAC Name

4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O5S2/c1-29-12-10-25(11-13-30-2)32(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)31-20/h3-9H,10-13H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIJNXKLYIBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chlorobenzo[d]thiazole.

    Hydrazinecarbonylation: The next step involves the introduction of the hydrazinecarbonyl group. This can be done by reacting 4-chlorobenzo[d]thiazole with hydrazine hydrate in the presence of a suitable catalyst.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate compound with N,N-bis(2-methoxyethyl)amine and benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides or benzo[d]thiazoles.

Scientific Research Applications

4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the active sites of COX enzymes, where the compound binds and prevents the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

A. Benzothiazole Derivatives with Hydrazine Linkers
  • 2-(2-(4-Nitrobenzylidene)hydrazineyl)benzo[d]thiazole (): Structural difference: Substitution at the benzothiazole 2-position with a nitrobenzylidene-hydrazine group instead of a 4-chloro-hydrazinecarbonyl moiety.
B. Sulfonamide Derivatives
  • 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide ():

    • Structural similarity : Shares the N,N-bis(2-methoxyethyl)sulfamoyl group with the target compound, which likely improves aqueous solubility.
    • Key difference : A thiazole ring replaces the benzothiazole-hydrazinecarbonyl unit, reducing structural complexity and conjugation .
  • 4-[Bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (): Structural difference: Uses a bis(allyl)sulfamoyl group instead of bis(2-methoxyethyl), introducing unsaturated bonds that may affect stability and metabolic pathways.

Functional Group Analysis

A. Hydrazinecarbonyl vs. Thiosemicarbazone Linkers
  • 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide ():
    • Comparison : Replaces the hydrazinecarbonyl linker with a thiosemicarbazone group (C=S).
    • Impact : The thiosemicarbazone’s sulfur atom may enhance metal-chelation properties, a feature absent in the target compound’s carbonyl linker .
B. Triazole and Thiadiazole Derivatives
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ():

    • Structural contrast : Incorporates a triazole-thione ring instead of benzothiazole.
    • Tautomerism : Exists in equilibrium between thione and thiol forms, a dynamic feature absent in the rigid hydrazinecarbonyl linker of the target compound .
  • 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine (): Comparison: Features a thiadiazole ring with fluorophenyl and methoxy groups.

Spectral and Physicochemical Properties

A. Infrared Spectroscopy
  • Hydrazinecarbothioamides (): Show C=S stretching at 1243–1258 cm⁻¹ and C=O at 1663–1682 cm⁻¹. The target compound’s hydrazinecarbonyl group would exhibit C=O stretching (~1680 cm⁻¹) but lack C=S vibrations .
  • 1,2,4-Triazole-thiones (): Absence of C=O bands confirms cyclization, a contrast to the target compound’s retained carbonyl .
B. Solubility and Bioavailability
  • The bis(2-methoxyethyl) groups in the target compound and ’s derivative likely enhance solubility compared to analogs with hydrophobic substituents (e.g., allyl or aryl groups in ) .

Biological Activity

The compound 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide , a derivative of benzothiazole, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula for the compound is C20H24ClN3O4SC_{20}H_{24}ClN_3O_4S, with a molecular weight of approximately 435.94 g/mol. The structure features a benzothiazole moiety, which is known for its diverse pharmacological properties.

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of benzothiazole derivatives. For instance, compounds similar to the one in focus have shown significant inhibition of cancer cell proliferation in various human cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest
B7H12991.5Inhibition of AKT/ERK pathways

Table 1: Antitumor activity of benzothiazole derivatives

2. Neuroprotective Effects

Benzothiazole derivatives have also been studied for their neuroprotective effects, particularly in relation to Alzheimer’s disease. Compounds that inhibit acetylcholinesterase (AChE) are of particular interest due to their potential to increase acetylcholine levels in the brain.

  • Inhibitory Activity : Compounds similar to the target compound have shown AChE inhibitory activity with IC50 values ranging from 2.7 µM to 5.0 µM.

Figure 1: Structure-activity relationship of AChE inhibitors derived from benzothiazole

3. Anti-inflammatory Properties

Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes them promising candidates for treating conditions associated with chronic inflammation and cancer.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study synthesized several benzothiazole derivatives, including the target compound, and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the benzothiazole core significantly enhanced anticancer activity.

Case Study 2: Neuroprotective Mechanism Investigation
In another study, the neuroprotective effects were assessed using in vitro models of neurodegeneration. The compound demonstrated significant protection against oxidative stress-induced neuronal death, correlating with its ability to inhibit AChE.

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